molecular formula C9H10ClFO B156296 1-(3-Chloropropoxy)-4-fluorobenzene CAS No. 1716-42-3

1-(3-Chloropropoxy)-4-fluorobenzene

Cat. No. B156296
CAS RN: 1716-42-3
M. Wt: 188.62 g/mol
InChI Key: DFFWYMMOMUTKOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes . Another common method is diazotization followed by substitution, which is used in the synthesis of 2,4-dichlorofluorobenzene . These methods could potentially be adapted for the synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using X-ray analysis, as demonstrated for 3-chloro-ONN-4′-methylazoxybenzene . The structure of 1-(3-Chloropropoxy)-4-fluorobenzene would likely be influenced by the presence of the chloropropoxy and fluorine substituents, which could affect the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be complex, as seen in the electrochemical fluorination of halobenzenes, which can lead to a variety of halogenated compounds . The presence of both chlorine and fluorine in 1-(3-Chloropropoxy)-4-fluorobenzene would likely

Scientific Research Applications

Phosphodiesterase Inhibition and Potential Heart Therapy

  • A study by Baker et al. (1995) synthesized derivatives of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes, closely related to 1-(3-Chloropropoxy)-4-fluorobenzene, evaluating their potential as phosphodiesterase (PDE) inhibitors. These compounds showed desirable biological activity, suggesting promise in heart therapy.

Spectroscopy and Molecular Analysis

  • Onda et al. (1994) conducted a detailed molecular beam Fourier transform microwave spectrometer analysis of 1-chloro-3-fluorobenzene, a compound structurally related to 1-(3-Chloropropoxy)-4-fluorobenzene. The study provided insights into molecular structure and dynamics, which are essential for understanding the behavior of such compounds in various environments (Onda et al., 1994).

Electrochemical Fluorination in Organic Synthesis

  • Research by Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including halobenzenes. This process is significant for synthesizing fluorinated organic compounds, potentially including 1-(3-Chloropropoxy)-4-fluorobenzene (Horio et al., 1996).

Interaction Studies in Crystal Structures

  • Thalladi et al. (1998) discussed the C−H···F−C interactions in crystalline fluorobenzenes, which helps understand the weak acceptor capabilities of the C−F group, a crucial aspect of 1-(3-Chloropropoxy)-4-fluorobenzene (Thalladi et al., 1998).

Chemical Properties in Organometallic Chemistry

  • Pike et al. (2017) highlighted the use of fluorobenzenes in organometallic chemistry, emphasizing their role as non-coordinating solvents or readily displaced ligands. This research provides insight into the behavior of fluorinated compounds like 1-(3-Chloropropoxy)-4-fluorobenzene in complex chemical reactions (Pike et al., 2017).

Safety and Hazards

1-(3-Chloropropoxy)-4-fluorobenzene is not intended for medical, surgical, or other patient-oriented applications, nor should it be combined with any food product or ingested in any form . A similar compound, (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane, has a safety data sheet available that provides information on handling, storage, and first-aid measures .

properties

IUPAC Name

1-(3-chloropropoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWYMMOMUTKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169136
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropoxy)-4-fluorobenzene

CAS RN

1716-42-3
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropoxy)-4-fluorobenzene
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Synthesis routes and methods

Procedure details

Prepared by Procedure U and Scheme AK using 4-fluorophenol and 1-bromo-3-chloropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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